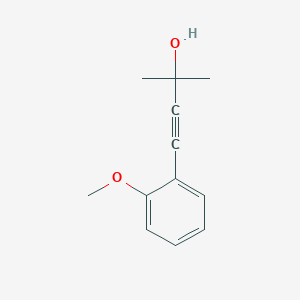![molecular formula C11H20O3 B14144212 (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol CAS No. 545882-64-2](/img/structure/B14144212.png)
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol: is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.27 g/mol . This compound is characterized by its unique spiro structure, which includes a butyl group and a dioxaspiro ring system. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted dioxaspiro compound with methanol in the presence of a catalyst . The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)ethanol
- (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)propane
- (6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)butane
Uniqueness
(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is unique due to its specific spiro structure and the presence of a methanol group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
CAS番号 |
545882-64-2 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
(7-butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-10-8-13-11(14-10)5-9(6-11)7-12/h9-10,12H,2-8H2,1H3 |
InChIキー |
JZJFLVYCIGLUPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1COC2(O1)CC(C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


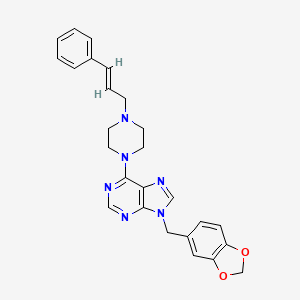
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
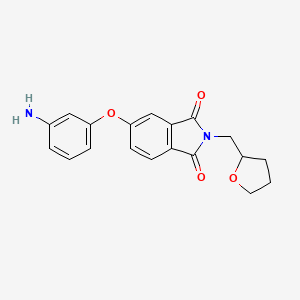
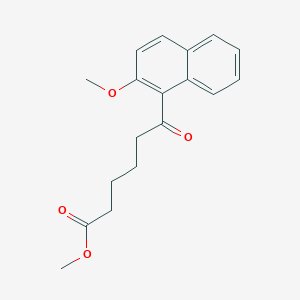
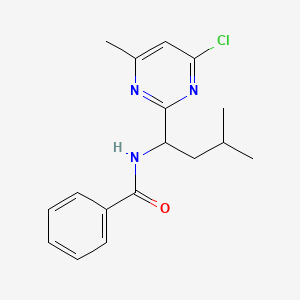
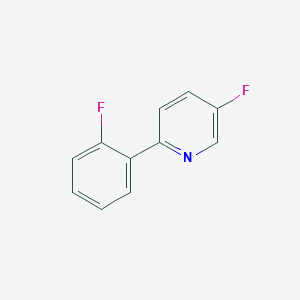
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)
![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
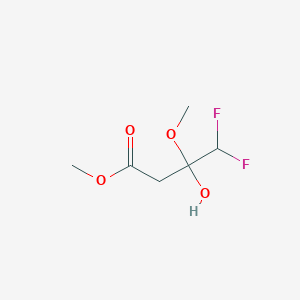
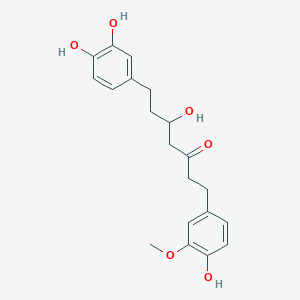
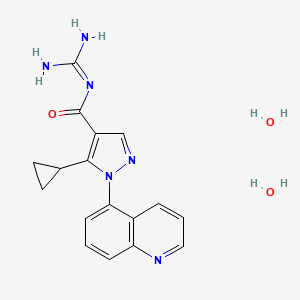
![2-[Benzyl(2,5-dimethoxybenzyl)amino]ethanol](/img/structure/B14144218.png)
